(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
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Description
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C24H18N2O8 and its molecular weight is 462.414. The purity is usually 95%.
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Biological Activity
The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione , often referred to as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H35NO8, with a molecular weight of 525.59 g/mol. The structural complexity includes a pyrrolidine ring substituted with various functional groups, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C29H35N O8 |
Molecular Weight | 525.59 g/mol |
Melting Point | Not specified |
Boiling Point | 664.7 ± 65.0 °C (predicted) |
Density | 1.235 ± 0.06 g/cm³ (predicted) |
pKa | 7.84 ± 0.20 (predicted) |
Antimicrobial Properties
Research indicates that various derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth and possess antifungal properties. This is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of compounds bearing similar structural motifs. The presence of the benzodioxin moiety is believed to enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
A notable study investigated the effects of a pyrrolidine derivative on human breast cancer cells (MCF-7). The compound exhibited dose-dependent cytotoxicity, with an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising lead for further development in cancer therapy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound can induce oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest: Studies indicate that certain derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
In Vivo Studies
In vivo experiments have demonstrated that administration of this compound in animal models resulted in reduced tumor sizes and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent.
In Vitro Studies
In vitro assays have confirmed the compound's ability to inhibit growth in various human cancer cell lines, including breast and lung cancers. The mechanism appears to involve both direct cytotoxic effects and modulation of cellular signaling pathways.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive bacteria |
Anticancer | Significant cytotoxicity in MCF-7 cells |
Mechanism | Induces apoptosis; inhibits enzyme activity |
Properties
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O8/c27-22(15-5-8-18-19(12-15)34-11-10-33-18)20-21(14-3-6-16(7-4-14)26(30)31)25(24(29)23(20)28)13-17-2-1-9-32-17/h1-9,12,21,27H,10-11,13H2/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWBLOMHXKOYRQ-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-])/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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